molecular formula C18H10BrNO2S B4554989 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B4554989
M. Wt: 384.2 g/mol
InChI Key: VDCYXTDWTWIEHJ-UHFFFAOYSA-N
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Description

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H10BrNO2S and its molecular weight is 384.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.96156 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Nitrogen Heterocycles

The compound is utilized in synthesizing nitrogen heterocycles, which are crucial in medicinal chemistry for their biological activities. Skripskaya et al. (2013) demonstrated the synthesis of quaternary salts and derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine using 3-[4-(2-bromoacetyl)phenyl]-2H-chromen-2-one, showing its utility in creating pharmacologically relevant structures (Skripskaya et al., 2013).

Antimicrobial Applications

The synthesis of novel thiazole, pyridone, and chromene derivatives bearing this compound has been explored for antimicrobial applications. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their potential as antimicrobial agents through a variety of synthetic routes (Darwish et al., 2014).

Antimicrobial Coatings

El‐Wahab et al. (2014) investigated the antimicrobial activity of coumarin-thiazole derivatives when incorporated into polymers, particularly focusing on a derivative for use in antimicrobial polyurethane coatings. This study underscores the compound's application in enhancing the antimicrobial properties of surface coatings (El‐Wahab et al., 2014).

Biological Activity Enhancement

Research into the compound's derivatives has shown potential for biological activity enhancement. Merugu et al. (2020) synthesized derivatives through a one-pot multicomponent reaction, highlighting their antimicrobial activity and providing insights into their potential therapeutic applications (Merugu et al., 2020).

Synthesis of Coumarin Derivatives

The compound plays a significant role in the synthesis of coumarin derivatives with potential antimicrobial and antifungal activities. For example, Ansari and Khan (2017) utilized it in the preparation of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, showcasing their antimicrobial potential (Ansari & Khan, 2017).

Properties

IUPAC Name

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrNO2S/c19-13-7-5-11(6-8-13)15-10-23-17(20-15)14-9-12-3-1-2-4-16(12)22-18(14)21/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYXTDWTWIEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Reactant of Route 6
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

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